Fmoc-Dap(Fmoc)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGOSWFFHSPHM-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373238 | |
| Record name | Fmoc-Dap(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201473-90-7 | |
| Record name | Fmoc-Dap(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Profile of Fmoc Dap Fmoc Oh
Fmoc-Dap(Fmoc)-OH, chemically known as Nα,Nβ-bis(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of L-diaminopropionic acid where both the alpha and beta amino groups are protected by the Fmoc group. This symmetrical protection scheme imparts specific chemical properties and dictates its applications in peptide synthesis.
| Property | Value |
|---|---|
| Chemical Formula | C33H28N2O6 |
| Molecular Weight | 548.59 g/mol |
| CAS Number | 201473-90-7 |
| Appearance | White to off-white powder/crystals |
| Purity | Typically ≥97.0% (HPLC) |
Synthesis and Purification of Fmoc Dap Fmoc Oh
The synthesis of Fmoc-Dap(Fmoc)-OH typically starts from L-2,3-diaminopropionic acid hydrochloride. The protection of the two amino groups is achieved by reaction with Fmoc-chloride or Fmoc-succinimidyl carbonate under basic conditions. Careful control of the reaction stoichiometry and conditions is necessary to ensure the di-substitution.
Purification is generally accomplished through crystallization or column chromatography to achieve the high purity required for peptide synthesis. The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Functionalization and Bioconjugation Strategies
Introduction of Bioactive Moieties via Side Chains
The amino groups of the diaminopropionic acid residue, once deprotected, serve as key attachment points for a wide array of bioactive moieties. This allows for the creation of peptides with tailored properties and specific biological activities.
Amine-Reactive Conjugation Methods
Following the selective deprotection of one or both Fmoc groups, the exposed primary amine(s) on the Dap side chain can readily participate in reactions with various amine-reactive functional groups. Standard peptide coupling reagents can be employed to form amide bonds with carboxylic acid-containing bioactive molecules. Alternatively, electrophilic reagents such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, which are commonly found on bioactive tags, can react with the free amines to form stable linkages. This approach is fundamental for conjugating peptides to small molecules, peptides, proteins, or surfaces, thereby imparting new biological functions or improving pharmacokinetic properties. For instance, after deprotection of one Fmoc group from Fmoc-Dap(Fmoc)-OH, the resulting free amine can be reacted with a bioactive molecule functionalized with an activated ester.
Orthogonal Functionalization at Alpha and Beta Amines
Achieving orthogonal functionalization, where different moieties are selectively attached to the alpha and beta amino groups, is a critical aspect of complex peptide design. While this compound possesses two Fmoc groups, true orthogonality is more distinctly achieved when different protecting groups are employed on the alpha and beta amines, allowing for differential deprotection strategies. For example, compounds like Fmoc-Dap(Boc)-OH utilize a base-labile Fmoc group and an acid-labile Boc (tert-butyloxycarbonyl) group, enabling selective deprotection of one amine with piperidine (B6355638) and the other with trifluoroacetic acid (TFA) nih.gov. Similarly, Fmoc-Dap(Alloc)-OH uses an Alloc (allyloxycarbonyl) group, which is removed under palladium catalysis, offering another orthogonal deprotection pathway iris-biotech.deiris-biotech.de.
For this compound, sequential functionalization can be achieved by carefully controlling deprotection conditions. Typically, both Fmoc groups are removed simultaneously by treatment with piperidine. However, by employing specific reaction conditions or by leveraging subtle differences in reactivity, it may be possible to achieve partial or sequential deprotection and subsequent functionalization. More commonly, this compound is used where both amines are functionalized with the same moiety, or where both are deprotected and then reacted in a single step. The principle of orthogonal functionalization is better exemplified by derivatives with distinct protecting groups, which allow for the stepwise introduction of diverse chemical entities onto the Dap scaffold.
Click Chemistry Applications
Click chemistry, characterized by its high efficiency, specificity, and mild reaction conditions, is a powerful tool for bioconjugation. Diaminopropionic acid derivatives can be readily modified to incorporate "click handles" such as azides or alkynes.
Incorporation of Azide (B81097)/Alkyne Handles for CuAAC
To utilize this compound in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the compound must first be modified to introduce either an azide or an alkyne group onto one of its amino functionalities after selective deprotection. For instance, following the deprotection of one Fmoc group, the exposed amine can be reacted with an alkyne-functionalized reagent (e.g., propargyl bromide) or an azide-functionalized reagent (e.g., azidoacetic acid). Derivatives such as Fmoc-Dap(N3)-OH are commercially available and pre-functionalized with an azide group, demonstrating the utility of the Dap scaffold for click chemistry advancedchemtech.com. These modified Dap residues can then be incorporated into peptides, allowing for subsequent CuAAC reactions with complementary alkyne-tagged molecules.
Copper-Free Click Chemistry Strategies
Copper-free click chemistry, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers an alternative that avoids the potential cytotoxicity of copper catalysts. This strategy also relies on the presence of an azide or a strained alkyne (e.g., cyclooctyne). Similar to CuAAC, this compound would require modification to incorporate an azide or alkyne handle. Compounds like N3-D-Dap(Fmoc)-OH are designed for such applications, enabling SPAAC reactions with strained alkynes like those containing DBCO or BCN moieties medchemexpress.com. The Dap residue, when appropriately functionalized, serves as a versatile platform for attaching various molecular partners via these copper-free click reactions.
Fluorescent Labeling of Peptides
The incorporation of fluorescent labels into peptides is essential for tracking their localization, studying their interactions, and developing diagnostic assays. This compound can be strategically employed to introduce fluorescent probes into peptide sequences.
After incorporating this compound into a peptide chain via SPPS, selective deprotection of one of the Fmoc groups exposes a primary amine. This amine can then be reacted with a fluorescent dye that possesses an amine-reactive functional group, such as an NHS ester or an isothiocyanate. For example, fluorescent dyes like NBD (Nitrobenzoxadiazole) can be conjugated to the Dap residue. While Fmoc-Dap(NBD)-OH is a pre-synthesized fluorescently labeled Dap derivative researchgate.net, the principle applies to modifying this compound. The process would involve deprotecting one Fmoc group, followed by reaction with a chosen fluorescent dye, and then completing the peptide synthesis. This allows for the creation of peptides with built-in fluorescent reporters for various biological and chemical studies.
Compound List
The following compounds have been mentioned in the context of this article:
| Compound Name | CAS Number |
| This compound | 201473-90-7 |
| Fmoc-Dap(Boc)-OH | 162558-25-0 |
| Fmoc-Dap(Alloc)-OH | 188970-92-5 |
| Fmoc-Dap(N3)-OH | 1021422-85-4 |
| Fmoc-Dap(NBD)-OH | Not Specified |
| Fmoc-Dab(Mtt)-OH | Not Specified |
| Z-D-Dap(Fmoc)-OH | 185968-90-5 |
Note: CAS numbers for Fmoc-Dap(NBD)-OH and Fmoc-Dab(Mtt)-OH were not explicitly found in the provided snippets for these specific derivatives, though the compounds themselves were referenced.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source Index |
| Chemical Name | Nα-Nβ-Bis-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid | iris-biotech.de |
| CAS Number | 201473-90-7 | iris-biotech.desigmaaldrich.comchemicalbook.com |
| Molecular Formula | C33H28N2O6 | iris-biotech.desigmaaldrich.com |
| Molecular Weight | 548.57 g/mol | iris-biotech.de |
| Purity | ≥99% | iris-biotech.de |
| Storage Temperature | 2-8°C | iris-biotech.desigmaaldrich.com |
| Primary Application | Fmoc solid-phase peptide synthesis | sigmaaldrich.com |
Post-Synthetic Fluorescent Tagging
Post-synthetic fluorescent tagging involves the chemical modification of a peptide after its complete synthesis and cleavage from the solid support. For peptides synthesized using this compound, the incorporated Dap residue, with its two amino groups originally protected by Fmoc, offers a prime site for labeling. Following peptide synthesis, selective deprotection of one of the Fmoc groups can expose a primary amine. This amine can then react with various fluorescent dyes through established conjugation chemistries, such as amide bond formation with activated carboxylic acid functionalities of the dye acs.orgnih.gov.
A notable application involves the use of di-Fmoc-diaminopropionic acid (Fmoc-DAP-[Fmoc]-OH) where both Fmoc groups on the incorporated Dap residue are simultaneously deprotected, enabling subsequent reactions. This strategy has been employed in the assembly of chelator molecules for radiolabeling acs.org. While simultaneous deprotection is demonstrated, the potential for selective deprotection of one Fmoc group over the other would provide enhanced control for sequential labeling or the introduction of distinct functionalities. Other diamino acid derivatives, protected with groups like Dde or Alloc, are routinely used for selective side-chain functionalization and fluorescent labeling, highlighting the broader utility of Dap residues in such modification strategies rsc.orgsigmaaldrich.com.
Development of Protein-Peptide Conjugates and Bioconjugates
The conjugation of peptides to larger biomolecules, such as proteins, is a critical technique for developing targeted therapeutics, diagnostic agents, and novel biomaterials. The diamino nature of Dap, accessible through protected building blocks like this compound, provides versatile handles for these conjugation efforts.
A significant application lies in the creation of radiolabeled peptides for diagnostic imaging. Di-Fmoc-diaminopropionic acid (Fmoc-DAP-[Fmoc]-OH) has been utilized in a two-step procedure to construct chelator sites at the N-terminus of peptides. These chelator-containing peptides were subsequently labeled with technetium-99m (99mTc), forming bioconjugates with potential in vivo applications acs.org. Beyond radiolabeling, the side-chain amine(s) of deprotected Dap residues can be reacted with activated functional groups on proteins, such as carboxylic acids or activated esters, to form stable amide linkages, thereby generating peptide-protein conjugates nih.gov.
Emerging enzymatic ligation strategies also facilitate the creation of protein-peptide fusions. Enzymes like asparaginyl ligases can catalyze the formation of isopeptide bonds, accepting residues such as 2,3-diaminopropionic acid (Dap) within peptide sequences for ligation to proteins acs.orgmdpi.com. This enzymatic approach offers high specificity and can be employed to construct complex bioconjugates. The strategic incorporation of Dap residues, facilitated by protected building blocks like this compound, is therefore central to advancing these sophisticated bioconjugation methodologies.
Research Applications in Drug Discovery and Development
This compound, a protected derivative of diaminopropionic acid, serves as a versatile building block in the synthesis of complex peptides and peptide-based constructs. Its unique structure, featuring two orthogonally protected amine functionalities (implied by the double Fmoc protection, though specific protection schemes can vary), allows for precise control during peptide chain elongation and subsequent functionalization. This makes it particularly valuable in advanced drug delivery strategies, where the precise arrangement of amino acids and the incorporation of specific conjugation sites are critical for efficacy and targeting.
Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)
The utility of this compound in the development of PDCs and ADCs stems from its ability to introduce specific conjugation handles into peptide sequences. In PDCs, peptides are designed to target specific cells or tissues, and a cytotoxic drug is attached to the peptide. This compound can be incorporated into the peptide backbone or at its termini, with one of its amine groups available for conjugation to the drug payload or a linker molecule after deprotection. This controlled conjugation is essential for maintaining peptide integrity and ensuring efficient drug release at the target site.
Research has explored the use of modified amino acids like this compound to create peptides with enhanced stability and specific binding properties for ADC development. While direct literature explicitly detailing this compound in ADCs might be niche, the principle applies to using diamino acid derivatives to create peptide linkers or to functionalize antibodies with peptides that carry drug payloads. The diaminopropionic acid moiety, when appropriately protected and deprotected, can facilitate the attachment of cytotoxic agents via amide bonds or other stable linkages. This approach aims to improve the therapeutic index of chemotherapeutic agents by concentrating them at the tumor site, thereby reducing systemic toxicity.
Table 1: this compound in Peptide Conjugate Synthesis
| Application Area | Role of this compound | Key Features Facilitated | Research Focus |
| Peptide-Drug Conjugates (PDCs) | Synthesis of peptide carriers with conjugation sites | Precise introduction of amine handles for drug attachment; controlled peptide sequence assembly | Enhancing peptide targeting efficiency; optimizing drug release kinetics |
| Antibody-Drug Conjugates (ADCs) | Building block for peptide linkers or antibody functionalization | Providing reactive amine groups for linker-payload attachment; enabling site-specific conjugation strategies | Improving ADC stability; reducing immunogenicity of peptide components |
Biomaterial-Based Drug Delivery Scaffolds
This compound also finds application in the design of sophisticated biomaterial-based drug delivery systems. These systems can include self-assembling peptide scaffolds, hydrogels, or nanoparticles engineered for controlled release. The incorporation of this compound into peptide sequences used to construct these scaffolds allows for the creation of materials with tunable properties and multiple functionalization points. For instance, peptides containing this compound can be designed to self-assemble into ordered structures, such as nanofibers or hydrogels. The pendant amine groups, once deprotected, can then be utilized to covalently attach therapeutic agents, imaging probes, or bioactive molecules, thereby creating a localized and sustained drug delivery platform.
Studies investigating peptide hydrogels for tissue engineering and drug delivery have utilized modified amino acids to impart specific functionalities. The diaminopropionic acid residue, when integrated into such scaffolds, can enhance cross-linking density or serve as attachment points for drugs, growth factors, or targeting ligands. This allows for the development of smart biomaterials that respond to physiological cues or are designed for prolonged drug release, which is crucial for chronic disease management or regenerative medicine applications. The Fmoc protection strategy is fundamental in solid-phase synthesis, enabling the step-wise assembly of these complex peptide sequences before they are incorporated into the final biomaterial structure.
Table 2: this compound in Biomaterial Drug Delivery Scaffolds
| Biomaterial Type | Role of this compound | Functionalization Potential | Research Objective |
| Peptide Hydrogels | Component of self-assembling peptide sequences | Introduction of reactive amine groups for drug conjugation or cross-linking | Controlled release of therapeutic agents; scaffold integration with biological tissues |
| Peptide Nanoparticles | Building block for peptide shells or cores | Site-specific attachment of payloads or targeting moieties | Enhancing drug encapsulation efficiency; improving nanoparticle stability and targeting |
| Peptide Scaffolds | Amino acid for sequence design | Creating multiple attachment points for bioactive molecules | Developing stimuli-responsive drug release systems; promoting cell adhesion and proliferation |
Impact of Dap Incorporation on Peptide Conformation and Bioactivity
The presence of the extra amino group in diaminopropionic acid (Dap) significantly influences peptide conformation and bioactivity compared to standard amino acids like lysine (B10760008) or ornithine. Dap residues can participate in additional hydrogen bonding and electrostatic interactions, altering the peptide backbone's flexibility and propensity to adopt specific secondary structures, such as alpha-helices nih.govkcl.ac.uknih.gov. These conformational changes are often pH-dependent, a characteristic that can be leveraged for targeted biological effects.
The bioactivity of peptides incorporating Dap has been demonstrated across various domains. In antimicrobial peptides (AMPs), Dap substitution has been shown to modulate activity and, notably, reduce hemolytic activity, thereby improving the therapeutic index nih.govacs.orgrsc.orgacs.org. For instance, peptides incorporating Dap have exhibited potent activity against Gram-positive and Gram-negative pathogens, with some studies showing comparable or even enhanced antimicrobial efficacy compared to lysine or arginine analogs, while significantly reducing toxicity to human red blood cells nih.govacs.orgacs.org.
Furthermore, Dap-containing peptides have been investigated for their ability to form ion channels. Studies replacing threonine residues with Dap in channel-forming peptides (CFPs) revealed that Dap substitutions could induce larger voltage-dependent currents, suggesting an increase in conductance, although anion-to-cation selectivity was not improved nih.govnih.gov. The impact of Dap on peptide conformation is highlighted by observations that Dap-rich peptides undergo significant conformational changes between pH 5 and 7, a behavior distinct from peptides containing lysine or ornithine, which tend to retain unordered conformations in this pH range kcl.ac.uknih.gov. This pH-induced conformational flexibility is a key attribute for developing responsive biomaterials.
Rational Design Based on SAR Studies
Structure-activity relationship (SAR) studies are crucial for the rational design of peptides with optimized properties. Fmoc-protected amino acids, including this compound and its derivatives, are invaluable tools in this process. The side chain of Dap, with its primary amine, can serve as a reactive handle for further chemical modifications or library elaboration, facilitating SAR exploration nih.gov.
By systematically incorporating Dap or its modified forms (e.g., N-methylated Dap) into peptide sequences, researchers can elucidate how these modifications affect binding affinities, conformational stability, and biological functions. For example, Fmoc-Dap(Boc)-OH has been utilized as a protected lysine analog in SAR studies to investigate the impact of cationic residues on peptide activity peptide.com. Similarly, SAR studies on daptomycin, an antibiotic, have explored the effects of substituting various amino acids, including those with diamine functionalities, to understand their contribution to antimicrobial efficacy cdnsciencepub.comresearchgate.netnih.gov. These studies underscore the utility of Dap derivatives in mapping critical regions of a peptide responsible for its activity and guiding the design of improved analogs.
Modulating pH Response and Nucleic Acid Transfer through Dap Derivatives
One of the most significant applications of Dap incorporation, facilitated by this compound, is the development of pH-responsive peptides for enhanced nucleic acid delivery. The pKa of the side-chain amino group of Dap is approximately 6.3, a value that falls within the physiologically relevant pH range of endosomal acidification (pH 5–7) nih.govkcl.ac.ukhku.hk. This property allows Dap-containing peptides to undergo significant changes in their protonation state and, consequently, their charge and conformation as the pH drops during endocytosis.
For instance, cationic amphipathic peptides rich in Dap have demonstrated highly effective gene silencing and transfection efficiencies in various cell lines, including challenging suspension cell types nih.govhku.hkgoogle.com. The ability to tune the functional pH response by manipulating the number and methylation state of Dap residues allows for optimization of delivery kinetics and reduction in cytotoxicity nih.govgoogle.com. Furthermore, Dap-modified cell-penetrating peptides (CPPs) are being explored for targeted delivery to specific tissues, such as the lungs, for treating respiratory diseases mdpi.com.
Table 1: Comparative Transfection Efficiency of Dap-Containing Peptides
| Peptide Name | Amino Acid Composition (Key Residues) | Transfection Efficiency (Relative to Control) | Reference |
| LADap | Contains Dap | Comparable to Histidine peptide (LAH) | nih.gov |
| LAK | Contains Lysine | Significantly lower than LAH and LADap | nih.gov |
| LAO | Contains Ornithine | Significantly lower than LAH and LADap | nih.gov |
| LADap(Me)6-Ll | Contains 6 N-methylated Dap residues | Highly effective for siRNA transfer | nih.govgoogle.com |
Table 2: Antimicrobial Activity and Hemolytic Activity of Dap-Containing Peptides
| Peptide Type | Key Cationic Residue | Geometric Mean MIC (µM) | Hemolytic Activity (µM) | Therapeutic Index (Fold Improvement vs. Arg) | Reference |
| Arg-AMP | Arginine | 0.8 | N/A | 1x (Baseline) | nih.gov |
| Lys-AMP | Lysine | 0.5 | 54.3 | 108.6 | nih.gov |
| Orn-AMP | Ornithine | 0.5 | N/A | N/A | nih.gov |
| Dab-AMP | Diaminobutyric acid | 1.0 | >742 | >186 | nih.gov |
| Dap-AMP | Diaminopropionic acid | 1.2 | >1148 | >287 | nih.gov |
Table 3: pH-Dependent Conformational Transition of Peptides
| Peptide Type | pH Midpoint of Conformational Transition | Change in pH Response (vs. LAH) | Reference |
| LAH (Histidine) | ~5.5 | Baseline | nih.gov |
| LADap (Dap) | ~6.64 ± 0.08 | More basic (~1.14 pH units higher) | nih.gov |
| LADap4 | ~6.64 ± 0.08 | ~1 pH unit higher than LAH | nih.gov |
| LADap6 | ~5.67 ± 0.17 | Similar to LAH | nih.gov |
| LAK (Lysine) | Not significantly affected in pH 5-7 | Retains unordered conformation | nih.gov |
| LAO (Ornithine) | Not significantly affected in pH 5-7 | Retains unordered conformation | nih.gov |
Compound List:
this compound (Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid)
Diaminopropionic acid (Dap)
Lysine (Lys)
Ornithine (Orn)
Histidine (His)
Fmoc-Dap(Boc)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid)
Fmoc-Dap(Boc,Me)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(tert-butyloxycarbonyl)-Nβ-methyl-L-2,3-diaminopropionic acid)
N-methylated Dap / Dap(Me)
N,N-dimethylated Dap
Diaminobutyric acid (Dab)
Arginine (Arg)
Daptomycin (DAP)
Pedopeptins A, B, C
LADap, LAH, LAK, LAO (Peptide names)
LAH4-L1, LADap4-L1, LADap(Me)6-Ll (Peptide names)
NF55-Dap (Peptide name)
Nva-FMDP-Nva (Peptide name)
Orthogonal Protection Strategies Involving Dap Derivatives
While Fmoc-Dap(Fmoc)-OH is symmetrically protected, other Dap derivatives with orthogonal protecting groups on the α- and β-amino groups are crucial for creating more complex, unsymmetrical structures. These strategies allow for the selective deprotection and elaboration of one amino group while the other remains protected.
| Dap Derivative | α-Amino Protection | β-Amino Protection | Deprotection Condition (Side Chain) | Primary Application |
|---|---|---|---|---|
| Fmoc-Dap(Boc)-OH | Fmoc | Boc | Acid (e.g., TFA) | Side-chain modification after peptide assembly |
| Boc-Dap(Fmoc)-OH | Boc | Fmoc | Base (e.g., piperidine) | On-resin chain elongation from the side chain |
| Fmoc-Dap(Alloc)-OH | Fmoc | Alloc | Pd(0) catalyst | Orthogonal side-chain deprotection |
| Fmoc-Dap(Mtt)-OH | Fmoc | Mtt | Mild acid (e.g., dilute TFA) | Orthogonal side-chain deprotection |
| Fmoc-Dap(ivDde)-OH | Fmoc | ivDde | Hydrazine | Orthogonal side-chain deprotection for cyclization/conjugation |
Summary
Strategies for Differential Amino Group Protection
The core challenge in synthesizing derivatives of 2,3-diaminopropionic acid (Dap) lies in the selective protection of its two amino functionalities. This requires a robust strategy to differentiate the α- and β-amino groups, which is typically achieved through the use of orthogonal protecting groups that can be removed under distinct chemical conditions.
Orthogonal Protecting Group Combinations (e.g., Fmoc/Alloc, Fmoc/Boc, Fmoc/Adpoc, Fmoc/Ac, Fmoc/N3)
Orthogonal protection schemes are fundamental in peptide synthesis, allowing for the selective deprotection of one functional group while others remain intact. iris-biotech.debiosynth.com For Dap derivatives, the base-labile fluorenylmethoxycarbonyl (Fmoc) group is commonly paired with other protecting groups that are stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal. iris-biotech.de
Key orthogonal combinations with the Fmoc group include:
Fmoc/Alloc: The allyloxycarbonyl (Alloc) group is stable to both the acidic and basic conditions typically used in Fmoc-based synthesis. chemimpex.com It can be selectively removed using palladium catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.com This orthogonality makes the Fmoc/Alloc pair highly useful for on-resin side-chain modification or cyclization. chemimpex.com
Fmoc/Boc: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. chemimpex.com It is stable to the basic conditions required for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA). iris-biotech.de The Fmoc/Boc combination is one of the most common orthogonal strategies in peptide chemistry. iris-biotech.dechemimpex.com
Fmoc/Adpoc: The 2-(1-adamantyl)-2-propoxycarbonyl (Adpoc) group is another acid-labile protecting group, but it is significantly more labile than Boc. It can be removed under very mild acidic conditions, allowing for a higher degree of selective deprotection.
Fmoc/Ac: The acetyl (Ac) group is a simple and stable protecting group that can be introduced to protect an amino function. biosynth.com It is generally stable to the conditions used for both Fmoc and Boc removal, but its own removal often requires harsher conditions, such as strong acid or base hydrolysis, which can limit its orthogonality in some synthetic schemes.
Fmoc/N₃ (Azido): The azido (B1232118) group serves as a stable and versatile protecting group for amines. It is resistant to the acidic and basic conditions of standard Fmoc-based peptide synthesis. sigmaaldrich.com The azido group can be selectively converted back to an amine through mild reduction, typically using phosphines (e.g., trimethylphosphine) or thiols, providing an excellent orthogonal strategy. sigmaaldrich.com
| Orthogonal Pair | α-Amino Protection | β-Amino Protection | α-Group Removal Conditions | β-Group Removal Conditions |
|---|---|---|---|---|
| Fmoc/Alloc | Fmoc | Alloc | 20% Piperidine in DMF | Pd(PPh₃)₄ / Scavenger sigmaaldrich.com |
| Fmoc/Boc | Fmoc | Boc | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) iris-biotech.de |
| Fmoc/Ac | Fmoc | Ac | 20% Piperidine in DMF | Strong Acid/Base Hydrolysis |
| Fmoc/N₃ | Fmoc | Azido | 20% Piperidine in DMF | Reduction (e.g., PMe₃, Thiols) sigmaaldrich.com |
Regioselective Protection Protocols
Achieving regioselectivity—the ability to protect one amino group in the presence of the other—is paramount. This is rarely accomplished by direct protection of diaminopropionic acid itself due to the similar reactivity of the two amino groups. Instead, synthetic strategies typically begin with a chiral precursor where the functionalities are already differentiated. researchgate.netmdpi.com
Common starting materials include L- or D-serine and aspartic acid. researchgate.netnih.gov For instance, a synthetic route starting from Nα-Fmoc-O-tert-butyl-D-serine uses the existing protection on the α-amino group and the hydroxyl group as a handle for introducing the β-amino functionality. mdpi.com This approach ensures that each group can be addressed sequentially and selectively, preventing the formation of undesired isomers and simplifying purification. mdpi.com Such protocols often involve multiple reaction steps, including activation, substitution, and functional group interconversions, to install the desired protecting groups at the correct positions. researchgate.net
Solution-Phase Synthetic Routes
While solid-phase synthesis is common for building peptides, the initial preparation of the orthogonally protected amino acid monomers like this compound is typically performed using solution-phase chemistry. delivertherapeutics.comrsc.orgnih.gov Solution-phase synthesis allows for larger scale production and easier purification of intermediates.
Sequential Protection Strategies
A well-established solution-phase strategy for synthesizing orthogonally protected L-Dap derivatives begins with an enantiomerically pure starting material such as D-serine. mdpi.com This approach leverages the inherent chirality of the starting material to produce the desired L-Dap stereoisomer. researchgate.net
A representative synthetic sequence starting from Nα-Fmoc-O-tert-butyl-D-serine involves several key transformations:
Aldehyde Formation: The carboxylic acid of the serine derivative is converted into a Weinreb amide, which is then reduced to the corresponding α-amino aldehyde. mdpi.com
Reductive Amination: The aldehyde undergoes reductive amination with a chosen amine or sulfonamide. This step introduces the second nitrogen atom, which will become the β-amino group of the Dap structure. The choice of amine (e.g., benzylamine) or sulfonamide (e.g., p-toluenesulfonamide) determines the initial protecting group on the β-nitrogen. mdpi.com
Oxidation: The primary alcohol function of the resulting 2,3-diaminopropanol intermediate is oxidized to a carboxylic acid. This step re-establishes the amino acid backbone. mdpi.com
Protecting Group Manipulation: A series of protection and deprotection steps are then carried out to install the final desired orthogonal protecting groups on the α- and β-amino groups. For example, if the β-amino group was initially protected with a benzyl (B1604629) group, this can be removed via hydrogenolysis and replaced with a Boc group. mdpi.com
This sequential approach ensures that each chemical transformation is controlled, leading to the desired orthogonally protected Dap product with high purity. mdpi.com
Stereochemical Control and Chiral Purity in Synthesis
Maintaining the stereochemical integrity of the chiral center (Cα) is a critical aspect of the synthesis. mdpi.com The use of enantiomerically pure starting materials, such as commercially available D-serine or L-aspartic acid, is the foundation of this control. researchgate.netmdpi.com By starting with D-serine, the synthetic route is designed to yield the L-Dap configuration in the final product. researchgate.net
Throughout the multi-step synthesis, reaction conditions are chosen to avoid racemization. For example, the key steps of reductive amination and oxidation are performed under conditions known to preserve the absolute configuration of the chiral carbon atom. mdpi.com The absence of harsh basic or acidic conditions that could deprotonate the α-carbon and lead to racemization is crucial. The chiral purity of the final product is often verified using analytical techniques such as chiral HPLC or by synthesizing a dipeptide and analyzing for diastereomers. mdpi.com
Optimization of Reaction Conditions and Yields
Efficiency in multi-step synthesis is heavily dependent on the optimization of each reaction. Researchers aim to maximize yields while minimizing the need for complex purification procedures. mdpi.com One effective optimization strategy is to perform a sequence of reactions using the crude product from the previous step, thereby avoiding losses associated with repeated chromatographic purifications. mdpi.com
| Step | Transformation | Reported Yield |
|---|---|---|
| 1 | Weinreb Amide Formation from Nα-Fmoc-O-tert-butyl-D-serine | 94% mdpi.com |
| 2 | Reduction to Aldehyde | 92% mdpi.com |
| 3 | Reductive Amination with Benzylamine | 92% mdpi.com |
| 4-9 | Multi-step conversion to Boc-L-Dap(Fmoc)-OH | 93% (over 6 steps) mdpi.com |
| Overall Yield (from starting D-serine derivative) | ~73% mdpi.com |
Solid-Phase Peptide Synthesis (SPPS) Integration of this compound
The incorporation of non-proteinogenic amino acids, such as the orthogonally protected Fmoc-L-2,3-diaminopropionic acid (this compound), into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is a key strategy for creating peptides with novel structures and functions. The use of the Fmoc/tBu strategy allows for the selective deprotection and modification of the side chain, making this compound a valuable building block for constructing branched, cyclic, or labeled peptides.
General Fmoc-SPPS Protocols for this compound Incorporation
The integration of this compound into a growing peptide chain on a solid support generally follows the standard iterative cycle of Fmoc-SPPS. This process involves two main steps: the deprotection of the Nα-Fmoc group of the resin-bound peptide and the coupling of the subsequent Fmoc-protected amino acid.
The typical Fmoc-SPPS cycle for incorporating this compound can be summarized as follows:
Resin Preparation: The synthesis begins with a suitable solid support, chosen based on the desired C-terminal functionality of the final peptide. The resin is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). uci.edu
Fmoc Deprotection: The Nα-Fmoc protecting group of the amino acid attached to the resin is removed to expose a free amine for the subsequent coupling reaction. This is commonly achieved by treating the resin with a 20% solution of piperidine in DMF. uci.edu The completion of this step can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.
Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc by-product, ensuring a clean environment for the coupling step.
Coupling of this compound: The this compound is pre-activated and then added to the resin. The activation of the carboxylic acid group is crucial for the efficient formation of the peptide bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or uronium/aminium salts like HBTU, HATU, or HCTU. uci.educhempep.com
Washing: After the coupling reaction, the resin is washed again with DMF and other solvents like DCM to remove any unreacted reagents and by-products.
Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
The incorporation of this compound follows this general protocol. However, due to the unique structure of diaminopropionic acid derivatives, special attention must be paid to the coupling efficiency and potential side reactions.
Coupling Efficiencies and Optimization for Diaminopropionic Acid Derivatives
To enhance the coupling efficiency of this compound and other diaminopropionic acid derivatives, several optimization strategies can be employed:
| Optimization Strategy | Description | Rationale |
|---|---|---|
| Choice of Coupling Reagent | Utilizing more potent coupling reagents such as HATU or COMU can enhance the reaction rate. For the related Fmoc-Dab(Mtt)-OH, the use of DEPBT with a preincubation-free protocol was shown to achieve complete incorporation, albeit requiring multiple couplings. rsc.orgnih.gov | More reactive reagents can accelerate the desired intermolecular coupling, outcompeting potential intramolecular side reactions. |
| Double Coupling | Repeating the coupling step with a fresh solution of the activated amino acid can help to drive the reaction to completion, especially for difficult couplings. | Ensures that any unreacted free amines from the first coupling are acylated in the second step. |
| Increased Reagent Equivalents | Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can increase the reaction rate. | Follows the law of mass action, pushing the equilibrium towards product formation. |
| Monitoring Coupling Completion | Performing a qualitative test, such as the Kaiser (ninhydrin) test or the TNBS (trinitrobenzenesulfonic acid) test, after the coupling step to check for the presence of unreacted primary amines. iris-biotech.de | Confirms the completion of the coupling reaction before proceeding to the next deprotection step, allowing for immediate intervention (e.g., recoupling) if necessary. |
Mitigation of Side Reactions during SPPS
Beyond potential poor coupling, the incorporation of this compound can be susceptible to common side reactions encountered in Fmoc-SPPS. The basic conditions of the Fmoc deprotection step (piperidine treatment) are a primary cause of several of these issues.
| Side Reaction | Description | Mitigation Strategies |
|---|---|---|
| Diketopiperazine (DKP) Formation | This intramolecular cyclization of a dipeptide attached to the resin can occur after the removal of the Nα-Fmoc group of the second amino acid, leading to cleavage of the dipeptide from the resin. iris-biotech.de This is particularly prevalent with C-terminal proline or glycine. | - Use of sterically hindered resins like 2-chlorotrityl chloride resin, which minimizes DKP formation. chempep.com |
| Aspartimide Formation | While Dap is not Asp, sequences containing amino acids with side-chain esters, especially when followed by Gly, Asn, or Ser, can be prone to aspartimide formation under basic conditions, leading to a mixture of α- and β-peptides. iris-biotech.denih.gov | - Use of bulky side-chain protecting groups.
|
| Racemization | Epimerization of the chiral center can occur during the activation step, particularly for certain amino acids like Cys and His. | - Use of coupling additives that suppress racemization, such as OxymaPure.
|
While there are no widely reported side reactions unique to this compound itself during the SPPS cycle, the general principles of minimizing exposure to harsh basic or acidic conditions and ensuring complete reactions are crucial for maintaining the integrity of the peptide chain.
Resins and Linkers for this compound Containing Peptides
The choice of resin and linker is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support. chempep.compeptide.com The selection depends on whether the desired product is a C-terminal acid, amide, or another modified functionality.
| Desired C-Terminus | Recommended Resin/Linker | Key Features | References |
|---|---|---|---|
| Peptide Acid | 2-Chlorotrityl (2-CTC) Resin | Highly acid-sensitive, allowing for cleavage under very mild acidic conditions (e.g., 1% TFA or acetic acid in DCM). This preserves acid-labile side-chain protecting groups if protected peptide fragments are desired. The steric bulk of the trityl group also helps to suppress diketopiperazine formation. | chempep.comiris-biotech.desigmaaldrich.com |
| Peptide Acid | Wang Resin | A widely used resin for synthesizing peptide acids. Cleavage requires stronger acidic conditions (e.g., 95% TFA), which simultaneously removes most common side-chain protecting groups. | chempep.comiris-biotech.de |
| Peptide Amide | Rink Amide Resin | The most common resin for the synthesis of peptide amides. Cleavage is typically performed with 95% TFA, yielding a C-terminal amide. | chempep.comiris-biotech.desigmaaldrich.com |
| Protected Peptide Fragments | 2-Chlorotrityl (2-CTC) Resin or other highly acid-labile resins (e.g., Sieber) | Allows for cleavage of the peptide from the resin while keeping the side-chain protecting groups, including the side-chain Fmoc group on Dap, intact. These protected fragments can then be used in further fragment condensation strategies. | chempep.comiris-biotech.desigmaaldrich.com |
For peptides containing this compound, the use of a 2-chlorotrityl resin is often advantageous, especially if subsequent manipulation of the side-chain amine is planned while the peptide is still on the resin, or if the synthesis of a protected peptide fragment is the goal. The mild cleavage conditions help to ensure the integrity of the orthogonal protecting groups.
Branched and Multivalent Peptide Constructs
The primary application of this compound is to create a branching point in a peptide sequence, leading to the formation of dendrimeric and multivalent constructs.
This compound is a suitable derivative for the solid-phase peptide synthesis (SPPS) of peptide dendrimers. In this strategy, the compound is incorporated into a growing peptide chain on a solid support. The subsequent deprotection step, typically using a piperidine solution, removes both Fmoc groups from the α- and β-amino positions simultaneously. This exposes two free amine functionalities, each of which can then initiate the synthesis of a new peptide chain.
This process can be repeated in subsequent generations to create highly branched, tree-like structures known as dendrimers or star-shaped peptides. The core structure dictates the number of branches in the first generation, and the use of this compound at the end of each branch allows for a doubling of the branches in every subsequent step. This method is analogous to the use of Fmoc-Lys(Fmoc)-OH, which also serves as a bifurcating unit to build poly-lysine-based dendrimers.
The dendrimeric scaffolds synthesized using this compound are foundational for creating Multiple Antigenic Peptides (MAPs). nih.govproteogenix.science These constructs present multiple copies of a specific peptide antigen (an epitope) in a single molecule. nih.govgoogle.com The high density of epitopes on a MAP can significantly enhance the immunogenicity of the peptide, leading to a stronger immune response compared to the linear monomeric peptide alone. google.comfrontiersin.org
This multivalent presentation is particularly effective for developing synthetic vaccines and diagnostic reagents. nih.govproteogenix.scienceupf.edu By attaching B-cell and T-cell epitopes to the branches of the dendrimer, it is possible to create sophisticated vaccine candidates that can elicit both humoral (antibody-based) and cellular (T-cell-based) immunity. nih.govfrontiersin.orgupf.edu The multimeric arrangement also improves the sensitivity of immunoassays by increasing the avidity of binding to antibodies. nih.gov
Cyclic Peptide Synthesis
Peptide cyclization is a widely used strategy to improve a peptide's pharmacological properties. However, the methods for creating cyclic peptides via side-chain linkages fundamentally rely on the use of orthogonal protecting groups—groups that can be removed under different chemical conditions. Because this compound possesses two identical Fmoc groups, it is not suitable for these selective deprotection strategies. Instead, derivatives such as Fmoc-Dap(Alloc)-OH, Fmoc-Dap(Boc)-OH, and Fmoc-Dap(Dde)-OH are employed, where the side-chain protecting group (Alloc, Boc, Dde) can be removed without affecting the α-amino Fmoc group. sigmaaldrich.comiris-biotech.depeptide.comiris-biotech.de
| Compound | Side-Chain Protection | Orthogonal Strategy | Primary Application | Reference |
|---|---|---|---|---|
| This compound | Fmoc | No | Branching Point for Dendrimers | peptide.com |
| Fmoc-Dap(Alloc)-OH | Alloc | Yes (Pd-catalyzed removal) | Cyclization, Conjugation | iris-biotech.de |
| Fmoc-Dap(Boc)-OH | Boc | Yes (Acid-labile removal) | Cyclization, Conjugation | peptide.com |
| Fmoc-Dap(Dde)-OH | Dde | Yes (Hydrazine-labile removal) | Cyclization, Conjugation | sigmaaldrich.comiris-biotech.de |
On-resin cyclization is an efficient method that minimizes intermolecular side reactions. rhhz.netpeptide.com The most common strategy involves forming a lactam (amide) bridge between the side chain of a diaminopropionic acid residue and the side chain of an acidic amino acid (e.g., Asp or Glu), or a terminus of the peptide. thieme-connect.debiosynth.com To achieve this, a linear peptide is first synthesized on a solid support using an orthogonally protected derivative like Fmoc-Dap(Boc)-OH. peptide.com The side-chain Boc group is then selectively removed using acid, and the newly freed amine is coupled with a deprotected carboxylic acid group elsewhere in the peptide sequence using standard coupling reagents (e.g., PyBOP, HATU). rhhz.net
While disulfide bridges are typically formed between two cysteine residues, mimetics can be created. For instance, cyclization via thioether linkages can be achieved, though this also requires selective side-chain deprotection incompatible with the this compound structure.
Solution-phase cyclization is an alternative approach where the linear peptide is first cleaved from the resin and then cyclized in a dilute solution to favor intramolecular reaction over intermolecular oligomerization. peptide.comthieme-connect.debiosynth.com This method also requires an orthogonally protected Dap derivative during the initial solid-phase synthesis. For example, a linear peptide can be assembled using Fmoc-Dap(Alloc)-OH. iris-biotech.de After the peptide is cleaved from the resin, the Alloc group is selectively removed in solution using a palladium catalyst, and the exposed side-chain amine is then coupled to a free carboxyl group to form the cyclic product.
| Strategy | Required Derivative Example | Key Steps | Reference |
|---|---|---|---|
| On-Resin Lactam Formation | Fmoc-Dap(Boc)-OH | 1. Synthesize linear peptide on resin. 2. Selectively remove side-chain Boc group. 3. Couple free amine with a free carboxyl group on-resin. 4. Cleave cyclic peptide from resin. | peptide.comthieme-connect.de |
| Solution-Phase Lactam Formation | Fmoc-Dap(Alloc)-OH | 1. Synthesize linear peptide on resin. 2. Cleave linear peptide from resin. 3. Selectively remove side-chain Alloc group in solution. 4. Cyclize in dilute solution. | iris-biotech.debiosynth.com |
The primary goal of cyclization is to introduce conformational constraints into the peptide's structure. jove.comencyclopedia.pubnih.govresearchgate.net Linear peptides are often highly flexible, which is associated with poor receptor binding affinity (due to a high entropic penalty upon binding) and susceptibility to degradation by proteases. jove.comresearchgate.net By cyclizing a peptide, its flexibility is restricted, "locking" it into a more defined, bioactive conformation. jove.com
This pre-organization of the peptide structure can lead to several benefits:
Enhanced Stability: The rigid structure is less susceptible to enzymatic degradation by proteases, which often require an extended conformation to bind their substrates. encyclopedia.pubnih.govresearchgate.net This increases the peptide's half-life in biological systems.
Improved Binding Affinity: By reducing the conformational entropy, the energetic cost of binding to a target receptor is lowered, which can result in higher binding affinity and potency. jove.com
Increased Specificity: A conformationally constrained peptide is less likely to adopt shapes that bind to off-target receptors, potentially leading to improved specificity and fewer side effects. nih.gov
Peptide Mimetics and Scaffolds
The design of molecules that mimic the structure and function of natural peptides is a significant area of research. This compound plays a crucial role in this field due to its ability to introduce specific structural constraints and act as a versatile scaffold.
Design of Structurally Constrained Peptide Mimetics
The incorporation of non-canonical amino acids like 2,3-diaminopropionic acid (Dap) is a key strategy for creating peptide mimetics with enhanced stability and novel biological activities. The dual Fmoc protection in this compound offers a unique handle for introducing conformational rigidity. Once incorporated into a peptide chain, the selective removal of one or both Fmoc groups allows for specific modifications at the alpha- and beta-amino positions, leading to the formation of cyclic or branched structures. These modifications constrain the peptide's conformation, forcing it to adopt a specific three-dimensional shape that can mimic the bioactive conformation of a natural peptide or protein loop. This structural constraint is often essential for improving receptor binding affinity and selectivity.
| Feature | Description |
| Core Structure | 2,3-diaminopropionic acid (Dap) |
| Protecting Groups | Two 9-fluorenylmethyloxycarbonyl (Fmoc) groups |
| Key Advantage | Allows for orthogonal or simultaneous deprotection for selective modification |
| Application | Introduction of conformational constraints in peptide chains |
Role of this compound in Scaffolding for Functional Motifs
Beyond inducing structural constraints, this compound serves as an effective scaffold for the presentation of functional motifs. The Dap core provides two distinct points of attachment for various chemical moieties. After incorporation into a peptide sequence, the two Fmoc groups can be removed to expose the alpha- and beta-amino groups. These free amines can then be functionalized with a wide range of molecules, including other peptides, small molecule drugs, or signaling molecules. This allows for the precise spatial arrangement of these functional motifs, which can be critical for their biological activity. For instance, two different pharmacophores can be attached to the Dap scaffold to create a bivalent ligand capable of simultaneously interacting with two receptor sites.
| Scaffold Application | Functional Motif Attached | Purpose |
| Bivalent Ligands | Two distinct pharmacophores | Simultaneous binding to two receptor sites for enhanced affinity or altered signaling. |
| Peptide Dendrimers | Multiple peptide chains | Creation of high-density peptide displays for multivalent interactions. |
| Drug Conjugates | A therapeutic agent and a targeting peptide | Targeted delivery of a drug to a specific cell or tissue type. |
Lipopeptide Synthesis and Modification
Lipopeptides are a class of peptides that have been modified with a lipid moiety. This modification can significantly enhance their therapeutic potential by improving their membrane permeability, stability against enzymatic degradation, and ability to self-assemble into supramolecular structures. This compound can be a valuable tool in the synthesis of complex lipopeptides.
In a multi-step synthesis, this compound can be incorporated into a growing peptide chain on a solid support. jst.go.jp Following the completion of the peptide sequence, one of the Fmoc groups on the Dap residue can be selectively removed, and a lipid tail, such as palmitic acid, can be coupled to the free amine. jst.go.jp This strategy allows for the precise placement of the lipid moiety within the peptide sequence. The remaining Fmoc group on the alpha-amino terminus can then be removed to allow for further elongation of the peptide chain or for the attachment of other functional groups. This approach has been utilized in the synthesis of lipopeptide drug delivery systems. jst.go.jp
| Lipopeptide Component | Role of this compound | Example Application |
| Peptide Backbone | Incorporated as a standard amino acid building block. | Forms the core structure of the lipopeptide. |
| Linker | Provides a specific attachment point for the lipid tail. | A VIP-lipopeptide was synthesized where this compound was part of the linker domain. jst.go.jp |
| Anchor | The attached lipid serves to anchor the peptide to a cell membrane. | Palmitic acid was coupled to the Dap residue. jst.go.jp |
Emerging Trends and Future Directions in Fmoc Dap Fmoc Oh Research
Innovations in Synthetic Methodologies for Enhanced Efficiency
The synthesis of peptides incorporating Fmoc-Dap(Fmoc)-OH is continually being refined to improve efficiency, yield, and purity. Traditional solid-phase peptide synthesis (SPPS) protocols are being optimized, with a focus on reducing reaction times and minimizing side products. Innovations include the development of more efficient coupling reagents and strategies for handling the doubly protected amino acid. For instance, while standard Fmoc deprotection is achieved with piperidine (B6355638), the presence of two Fmoc groups on this compound necessitates careful control to ensure selective deprotection when required. Research is exploring methods to manage the reactivity of these groups, potentially through modified reagents or optimized reaction conditions, to streamline the synthesis of complex peptides. sigmaaldrich.comsigmaaldrich.com
Expansion into Novel Biomaterials and Nanotechnology
This compound is emerging as a valuable component in the design of advanced biomaterials and in the field of nanotechnology. Its ability to introduce specific functionalities and branching points within peptide sequences makes it suitable for creating self-assembling peptide structures, hydrogels, and other advanced materials. For example, diaminopropionic acid (Dap) derivatives have been explored in the context of lipopeptides for gene delivery and in the formation of peptide-based hydrogels, where the amino acid's structure influences the material's mechanical properties and cellular interactions. The incorporation of this compound allows for precise control over the assembly process and the resulting material architecture, opening avenues for applications in tissue engineering, drug delivery, and biosensing. chemisgroup.usnih.govmdpi.com
Table 1: Examples of Dap-Containing Peptide Biomaterials and Nanotechnology Applications
| Application Area | Peptide Modification/Incorporation | Key Property/Outcome | Reference |
| Gene Delivery | Diaminopropionic acid lipopeptides | Vesicle formation, DNA binding affinity | chemisgroup.us |
| Hydrogels | Fmoc-protected 2,3-diaminopropionic acid (Dap) | Tunable mechanical strength, thixotropy, cell proliferation enhancement | mdpi.com |
| Nanoparticles | Diaminopropionic acid (Dap) substitutions in channel-forming peptides | Modified pore electrostatics, altered ion selectivity | nih.gov |
Advanced Applications in Chemical Biology and Diagnostics
In chemical biology and diagnostics, this compound offers unique opportunities for developing sophisticated probes and biosensors. Its dual Fmoc protection allows for sequential functionalization, enabling the creation of peptides with specific labels or reporter groups. Research has explored the use of modified amino acids, including diaminopropionic acid derivatives, for constructing background-free peptide probes for fluorescence imaging medchemexpress.com and for developing hyperpolarized magnetic resonance pH sensors. The ability to precisely control the placement of functional groups via this compound is critical for designing molecules that can accurately detect biomarkers or report on biological processes. medchemexpress.commdpi.com
Computational Design and Predictive Modeling for Dap-Containing Peptides
The increasing complexity of peptides synthesized with building blocks like this compound necessitates advanced computational tools for design and prediction. Computational modeling, including molecular dynamics simulations and machine learning approaches, is being employed to predict the structure, function, and behavior of peptides containing diaminopropionic acid residues. These methods help in understanding how the specific placement and properties of Dap residues influence peptide folding, self-assembly, and interaction with biological targets. Furthermore, computational design strategies are being developed to incorporate non-canonical amino acids, such as Dap derivatives, into peptide sequences to achieve desired properties, thereby accelerating the discovery of novel peptide-based therapeutics and materials. mdpi.comtandfonline.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov
Table 2: Computational Approaches in Peptide Design with Dap Residues
| Computational Method | Application Focus | Key Outcome/Insight | Reference |
| Molecular Dynamics (MD) | Peptide folding, aggregation, target interaction | Understanding conformational dynamics and stability of Dap-containing peptides | mdpi.comresearchgate.net |
| Machine Learning (ML) | Structure-activity relationships (QSAR), function prediction | Predicting biological activity and designing peptides with specific functions | researchgate.netfrontiersin.orgnih.gov |
| In Silico Design | De novo peptide design, sequence optimization | Rational design of peptides incorporating non-canonical amino acids like Dap for specific properties | tandfonline.comresearchgate.net |
Compound List:
this compound
Diaminopropionic acid (Dap)
Q & A
Q. What are the key safety considerations when handling Fmoc-Dap(Fmoc)-OH in laboratory settings?
Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, and work in a fume hood to avoid inhalation or dermal exposure. Storage at 4°C in airtight containers is recommended to maintain stability . While direct toxicity data for this compound is limited, analogous Fmoc-protected compounds (e.g., Fmoc-Glu-OH) have shown no carcinogenic properties under regulatory standards like California Proposition 65, suggesting similar safe handling protocols .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
The compound serves as a dual-protected amino acid derivative, enabling controlled incorporation of diamino propionic acid (Dap) into peptide chains. During SPPS, the α-Fmoc group is removed with 20% piperidine in DMF, allowing sequential coupling while retaining side-chain protection. This method was validated in synthesizing nucleoamino acid derivatives, where selective deprotection facilitated thymine acetic acid attachment to the Dap side chain . The HCl salt form improves solubility in organic solvents, critical for efficient coupling .
Q. What purification and characterization methods are recommended for this compound derivatives?
Use semi-preparative HPLC with C18 columns (0.1% TFA in water/acetonitrile gradient) for purification. Analytical HPLC (>98% purity), ESI-MS, and ¹H/¹³C NMR confirm structural integrity. Cold ether/hexane crystallization effectively isolates final products, as demonstrated in DAP(T)-OH synthesis .
Advanced Research Questions
Q. How can researchers optimize Fmoc removal efficiency during SPPS to prevent side reactions?
Optimize deprotection using 20% piperidine in DMF (2 × 5 min treatments), monitored by HPLC-MS to ensure <5% residual Fmoc. For complex sequences, add 0.1 M HOBt to reduce aggregation. This approach minimizes aspartimide formation while maintaining coupling efficiency, as shown in ester linkage studies .
Q. What orthogonal protection strategies enable selective functionalization of this compound’s amino groups?
Combine Fmoc with acid-labile (Boc) or hydrazine-sensitive (Dde) groups. For example, Fmoc-Dap(Dde)-OH allows sequential deprotection: Fmoc removal (piperidine) followed by Dde cleavage (2% hydrazine), enabling site-specific modifications. This strategy has been applied to create heterobifunctional peptide conjugates .
Q. What advanced techniques characterize supramolecular assemblies formed by this compound derivatives?
Use TEM for nanoscale morphology, FTIR (amide I band analysis) for hydrogen bonding, and WAXS for molecular packing (e.g., π-stacking distances). Computational molecular dynamics (MD) simulations reveal fibril organization, while CD spectroscopy detects chiral arrangements critical for gelation mechanisms .
Q. How can this compound derivatives be applied in fluorescent labeling of peptide therapeutics?
Functionalize the secondary amino group with fluorophores (e.g., NBD) before Fmoc removal. In HIV research, Fmoc-Dap(NBD)-OH was incorporated via SPPS into antiviral peptides, enabling confocal microscopy localization. Maintain fluorophore integrity using mild coupling reagents (DIC/Oxyma Pure) and avoid strong nucleophiles during synthesis .
Q. How do pH-dependent structural transitions impact this compound-based hydrogel design?
At near-neutral pH (>6.4), flexible hydrogels form, while acidic conditions (<4.3) produce rigid ribbons. Use phosphate buffers (pH 7.4) for biomedical applications requiring viscoelasticity, and acetate buffers (pH 3.5) for structural studies. Rheological characterization confirms gelation thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
